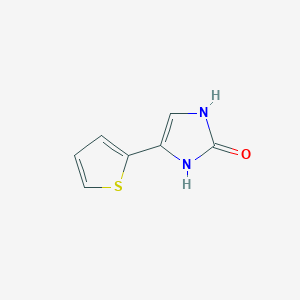
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of morpholine carboxamides and is currently being studied for its ability to treat various diseases.
Mecanismo De Acción
The mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves its ability to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and functioning of immune cells. Inhibition of BTK by 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide leads to the suppression of immune cell activation and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to modulate the immune system and improve the function of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for improved activity. It has also been shown to have potent activity against several diseases, making it a promising candidate for further research. However, 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide. One area of interest is its potential use in cancer therapy. Preclinical studies have shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. Further studies are needed to determine its safety and efficacy in humans for these applications. Additionally, research is needed to further understand the mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide and to develop more potent and selective inhibitors of BTK.
Métodos De Síntesis
The synthesis of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves several steps, including the reaction of 4-benzylmorpholine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2,4-dichloro-5-methylpyrimidine to form the final product.
Aplicaciones Científicas De Investigación
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have potent activity against several diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Propiedades
IUPAC Name |
4-benzyl-N-(4-methylsulfonylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27(24,25)16-9-7-15(8-10-16)20-19(23)17-12-26-13-18(22)21(17)11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLAMSLMIFZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

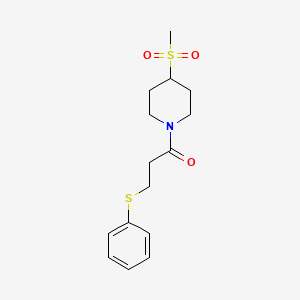
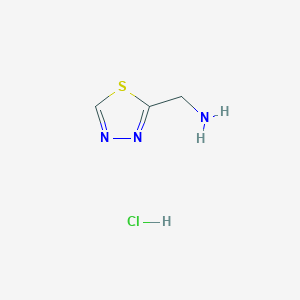

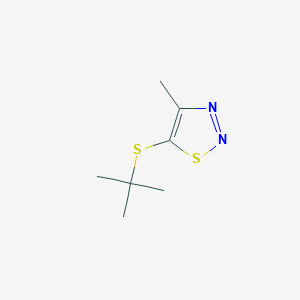
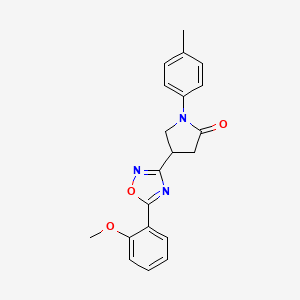
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)
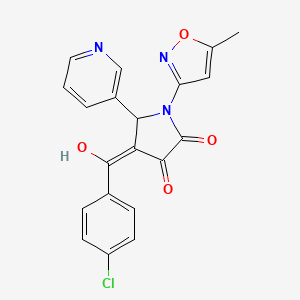
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
